molecular formula C4Cl2N2S B1356297 2,4-Dichloro-5-cyanothiazole CAS No. 82554-18-5

2,4-Dichloro-5-cyanothiazole

Cat. No. B1356297
CAS RN: 82554-18-5
M. Wt: 179.03 g/mol
InChI Key: HXWDCGDBOAECIP-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-cyanothiazole” is a chemical compound with the molecular formula C4Cl2N2S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 180.04 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 180.04 . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 339.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Catalytic Synthesis

2,4-Dichloro-5-cyanothiazole (or a related compound, 4-Cyanothiazole) can be synthesized through catalytic vapor phase ammoxidation, involving catalysts such as chromium cobalt molybdate. This method offers high selectivity for producing 4-cyanothiazole, highlighting its potential for large-scale, efficient production (Crowder & Diplas, 2000).

Heterocyclic Compound Synthesis

4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt), a related chemical, is pivotal in synthesizing various polyfunctionalized benzo[d]thiazole derivatives. These compounds have potential applications in different fields due to their unique chemical structures (Hédou et al., 2015).

Corrosion Inhibition

A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrates high efficiency as a corrosion inhibitor for mild steel in acidic environments. Such derivatives could be crucial in protecting industrial materials from corrosion (Lagrenée et al., 2002).

Advanced Organic Reactions

4,5-Dichloro-1,2-dithiole-3-thione is used in synthesizing benzimidazole, benzoxazole, and benzothiazole derivatives. This demonstrates the versatility of these compounds in creating a wide range of useful organic molecules (Ogurtsov et al., 2003).

Derivative Synthesis

In another research, 4,5-dichloro-3-cyanoisothiazole and its functional derivatives were synthesized. These reactions expand the utility of this compound derivatives in various chemical syntheses (Potkin et al., 2008).

Biological Activity

Research into Schiff and Mannich bases bearing a 2,4-dichloro-5-fluorophenyl moiety, a structure related to this compound, revealed promising antibacterial and antifungal activities. This indicates the potential of these compounds in medical and pharmaceutical applications (Karthikeyan et al., 2006).

Antibacterial and Surface Activity

Certain 1,2,4-triazole derivatives, related to this compound, have shown both antimicrobial activity and utility as surface active agents. This dual functionality highlights their potential in diverse applications such as in cleaning and sterilization processes (El-Sayed, 2006).

Antiviral Activities

Isothiazole derivatives, with structural similarities to this compound, have been studied for their antiviral properties. The research into their structural, topological, and vibrational properties provides insights into their effectiveness in traversing biological membranes, a crucial aspect for antiviral drugs (Romani et al., 2015).

Safety and Hazards

“2,4-Dichloro-5-cyanothiazole” is harmful if swallowed or inhaled. It can cause skin and eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-cyanothiazole plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and stability. For instance, this compound has been shown to interact with certain proteases, potentially inhibiting their activity and affecting protein degradation pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as cellular damage and altered metabolic pathways . Threshold effects have also been observed, where specific dosages are required to elicit particular biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, potentially leading to altered energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound can be found in the cytoplasm, where it can affect various metabolic processes .

properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWDCGDBOAECIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574676
Record name 2,4-Dichloro-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82554-18-5
Record name 2,4-Dichloro-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-cyanothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

400 g (2.03 mol) of crude 2,4,-dichloro-5-thiazolecarboxaldehyde oxime (IV) are stirred with 2 liters of acetic anhydride at reflux temperature (137° C.) for 4 hours. Fractionation using a silvered distillation column 1 m long provided 271 g (=75.7% of theory) of 2,4-dichloro-5-thiazolecarbonitrile (V) at 112° C./20 m bar, this product being identical by mass and IR spectroscopy with that described in German Offenlegungsschrift No. 3,038,608 (which can also be named 2,4-dichloro-5-cyanothiazole). The compound solidifies at room temperature to give colourless crystals which can be recrystallized from petroleum ether. Melting point: 34°-35° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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